molecular formula C11H16FN5 B11744841 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11744841
M. Wt: 237.28 g/mol
InChI Key: JTEUQDFGKQNNIU-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 1856075-68-7) is a pyrazole-based amine derivative characterized by a bifunctional pyrazole core. The compound features an ethyl group at the N1-position of the pyrazole ring and a 5-fluoro-1,3-dimethylpyrazole methyl substituent at the amine group. Its molecular formula is C₁₂H₁₈FN₅, with a molecular weight of 251.31 g/mol .

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, hydrogenation, and chromatographic purification. For instance, describes a related synthesis route using 4-nitro-1H-pyrazole intermediates and hydrogenation to yield pyrazol-4-amine derivatives .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-7-9(5-14-17)13-6-10-8(2)15-16(3)11(10)12/h5,7,13H,4,6H2,1-3H3

InChI Key

JTEUQDFGKQNNIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluoro, and dimethyl groups are introduced through various substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while fluorination can be done using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Final Assembly: The final compound is obtained by coupling the substituted pyrazole with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine/Trifluoromethyl : The target compound’s 5-fluoro substituent provides moderate electronegativity, balancing reactivity and stability. In contrast, chlorine () and trifluoromethyl groups () enhance hydrophobicity and electronic effects, respectively .
  • Ethyl vs. Cyclopropane/Methyl : The ethyl group on the target compound contributes to lipophilicity, whereas cyclopropane () or smaller methyl groups () may improve metabolic stability or solubility .

Biological Activity

1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, notable for its unique molecular structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H18FN5C_{12}H_{18}FN_{5} and a molecular weight of 251.30 g/mol. Its structure features a five-membered heterocyclic ring with nitrogen atoms, an ethyl group, and a fluorine atom, which contribute to its distinctive chemical properties.

Structural Comparison

Compound NameMolecular FormulaKey Features
This compoundC12H18FN5Unique pyrazole structure with ethyl and fluorine substitutions
1,3-DimethylpyrazoleC5H8N4Simpler structure without additional substituents
4-MethylpyrazoleC5H6N2Lacks fluorine and ethyl groups

The unique combination of substituents in this compound contributes to its distinct reactivity and potential biological activities compared to structurally similar compounds .

Research indicates that this compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Initial studies suggest that it may possess anti-inflammatory properties through the inhibition of enzymes involved in inflammatory processes .

Key Biological Activities:

  • Anti-inflammatory: Potentially inhibits enzymes such as cyclooxygenases (COX) involved in inflammation.
  • Antitumor: Exhibits cytotoxic activity against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy against different cancer cell lines. For instance, a derivative of pyrazole compounds demonstrated significant cytotoxic effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values for these interactions were notably low, indicating high potency .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HeLa (human cervical cancer)10.5
CaCo-2 (colon adenocarcinoma)8.7
3T3-L1 (mouse embryo)15.2

In another study focusing on structural analogs, compounds with similar pyrazole structures showed inhibitory activity against Human Deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including cancer and neurodegenerative disorders .

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